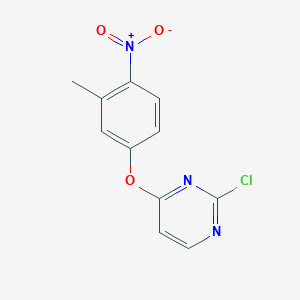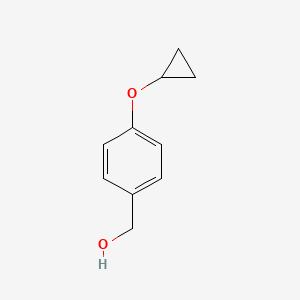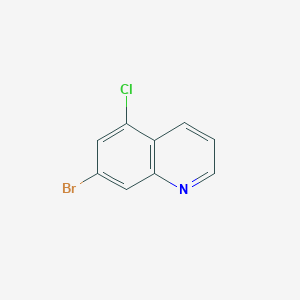![molecular formula C19H22N2 B13892592 N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is a complex organic compound with a unique structure that combines an indole moiety with a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzyl chloride and 1-methylindole.
Reaction: The 2,6-dimethylbenzyl chloride is reacted with 1-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated compounds.
科学研究应用
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
作用机制
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-3-yl)methanamine: Similar structure but with a different position of the indole substitution.
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-1-yl)methanamine: Variation in the position of the indole nitrogen.
Uniqueness
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C19H22N2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC 名称 |
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C19H22N2/c1-14-7-6-8-15(2)18(14)13-20-12-17-11-16-9-4-5-10-19(16)21(17)3/h4-11,20H,12-13H2,1-3H3 |
InChI 键 |
XVMWDKZXLHYWTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CNCC2=CC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)


![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)

![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)



